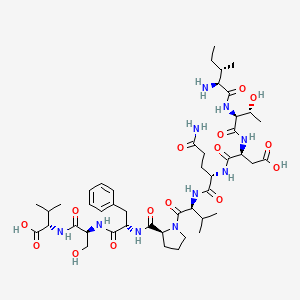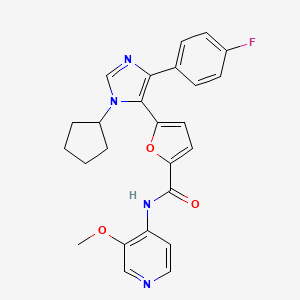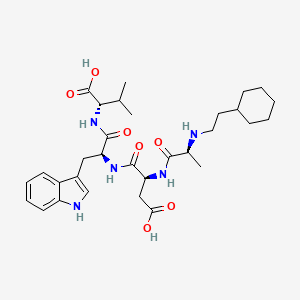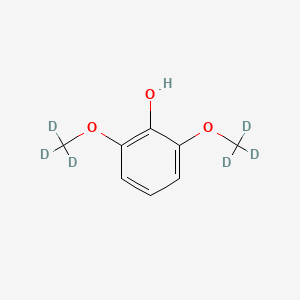
2,6-Dimethoxyphenol-d6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Dimethoxyphenol-d6 is a deuterated form of 2,6-Dimethoxyphenol, a compound known for its applications in various scientific fields. The deuterated version is often used in research to study reaction mechanisms and pathways due to its unique isotopic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethoxyphenol-d6 typically involves the deuteration of 2,6-Dimethoxyphenol. One common method is the exchange of hydrogen atoms with deuterium using deuterated solvents and catalysts. This process can be carried out under mild conditions to ensure the integrity of the compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale deuteration processes using specialized equipment to handle deuterium gas and deuterated solvents. The reaction conditions are optimized to achieve high yields and purity, making the compound suitable for various research applications .
Chemical Reactions Analysis
Types of Reactions
2,6-Dimethoxyphenol-d6 undergoes several types of chemical reactions, including:
Reduction: Typically involves the use of reducing agents like sodium borohydride.
Substitution: Electrophilic aromatic substitution reactions can occur, where the methoxy groups can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions
Oxidation: Laccases and hydrogen peroxide are commonly used.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Various electrophiles in the presence of catalysts like aluminum chloride.
Major Products
Oxidation: 3,3′,5,5′-tetramethoxy-1,1′-biphenyl-4,4′-diol.
Reduction: Corresponding alcohols.
Substitution: Varied depending on the electrophile used.
Scientific Research Applications
2,6-Dimethoxyphenol-d6 is widely used in scientific research due to its unique properties:
Chemistry: Used as a substrate in enzymatic reactions to study the activity of laccases.
Biology: Employed in studies involving oxidative stress and antioxidant mechanisms.
Medicine: Investigated for its potential therapeutic properties, including antioxidant activity.
Industry: Utilized in the production of smoke flavors and as a marker compound for smoke emissions.
Mechanism of Action
The mechanism of action of 2,6-Dimethoxyphenol-d6 involves its interaction with enzymes like laccases. The compound undergoes oxidation, leading to the formation of reactive radicals. These radicals can then participate in further reactions, forming dimers and other complex structures. The molecular targets include the active sites of laccases, where the compound binds and undergoes electron transfer reactions .
Comparison with Similar Compounds
Similar Compounds
2,6-Dimethoxyphenol: The non-deuterated form, used in similar applications but lacks the isotopic labeling.
Guaiacol: Another methoxyphenol, used in flavoring and as a precursor in the synthesis of other compounds.
Syringol: Similar structure with additional methoxy groups, used in smoke flavorings and as an antioxidant.
Uniqueness
2,6-Dimethoxyphenol-d6 is unique due to its deuterium labeling, which makes it particularly useful in mechanistic studies and tracing experiments. The deuterium atoms provide a distinct signature in spectroscopic analyses, allowing researchers to track the compound’s behavior in complex reactions .
Properties
Molecular Formula |
C8H10O3 |
|---|---|
Molecular Weight |
160.20 g/mol |
IUPAC Name |
2,6-bis(trideuteriomethoxy)phenol |
InChI |
InChI=1S/C8H10O3/c1-10-6-4-3-5-7(11-2)8(6)9/h3-5,9H,1-2H3/i1D3,2D3 |
InChI Key |
KLIDCXVFHGNTTM-WFGJKAKNSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=C(C(=CC=C1)OC([2H])([2H])[2H])O |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







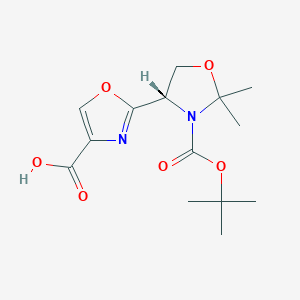
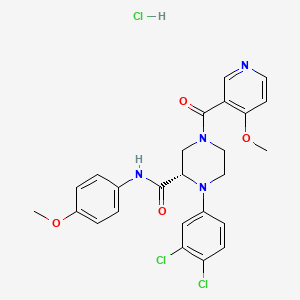

![N-(5-acetamidopentyl)-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide;2-(6,20-diethyl-7,7,9,17,19,19-hexamethyl-2-oxa-20-aza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,8,10,12,15,17,21-nonaen-13-yl)benzoic acid;perchlorate](/img/structure/B12386210.png)
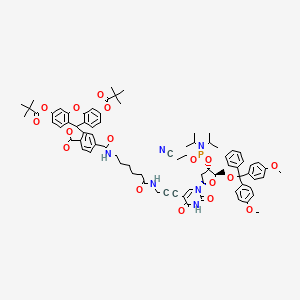
![4-[[4-[(E)-[2-(4-ethoxycarbonylphenyl)imino-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene]methyl]-2-methoxyphenoxy]methyl]benzoic acid](/img/structure/B12386219.png)
